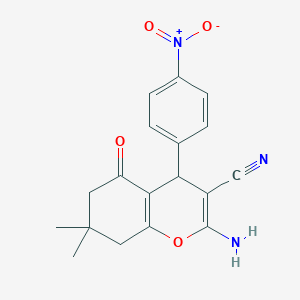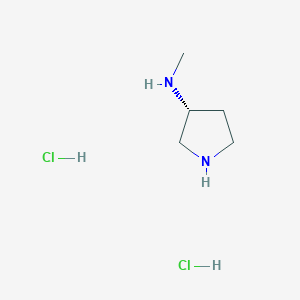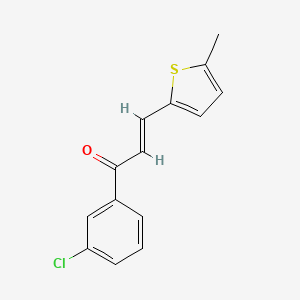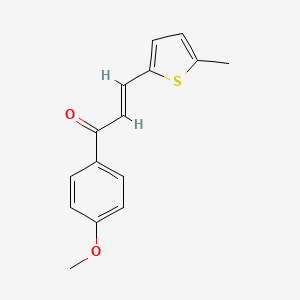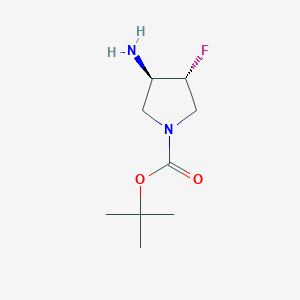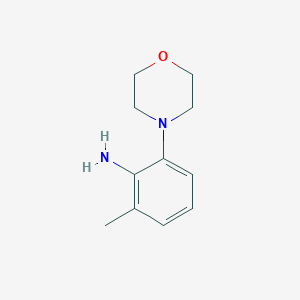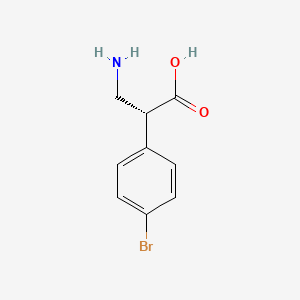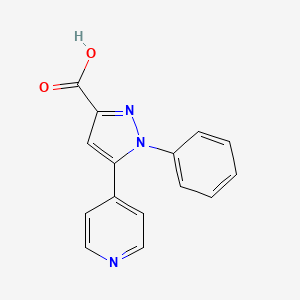
1-Phenyl-5-(pyridin-4-YL)-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
1-Phenyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (PPCA) is a novel compound that has been studied for its potential use in a variety of scientific research applications. It is a heterocyclic aromatic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. PPCA has been extensively studied for its potential applications in drug design, medicinal chemistry, and biochemistry. It has also been studied for its potential to serve as a building block in the synthesis of other compounds.
Applications De Recherche Scientifique
Antibacterial Applications
- Synthesis and Antibacterial Screening : The compound has been used in the synthesis of pyrazolopyridines with notable antibacterial properties. These synthesized compounds demonstrated effective antibacterial activities (Maqbool et al., 2014).
Antiviral Applications
- Antiviral Activity Against Herpes and Other Viruses : Research has shown that derivatives of 1-Phenyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid exhibit antiviral activity, particularly against Herpes simplex virus type 1, Mayaro virus, and vesicular stomatitis virus (Bernardino et al., 2007).
Anticancer Applications
- Aurora Kinase Inhibition for Cancer Treatment : Compounds derived from this chemical have been explored for their potential to inhibit Aurora A kinase, a protein implicated in cancer progression (ヘンリー,ジェームズ, 2006).
Material Science Applications
- Nonlinear Optical (NLO) Materials : Novel N-substituted derivatives of the compound have been synthesized and studied for their nonlinear optical properties, showing potential for optical limiting applications (Chandrakantha et al., 2013).
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Several derivatives have been synthesized and evaluated for their antimicrobial activities, showing efficacy comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Chemical Synthesis and Characterization
- Synthesis and Characterization : Various research studies have focused on the synthesis of this compound and its derivatives, with detailed spectroscopic characterization, contributing to a deeper understanding of its chemical properties and potential applications (Aly et al., 2004).
Propriétés
IUPAC Name |
1-phenyl-5-pyridin-4-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)13-10-14(11-6-8-16-9-7-11)18(17-13)12-4-2-1-3-5-12/h1-10H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETHCVYLCSFSCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride](/img/structure/B3103428.png)
![[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3103430.png)
![[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride](/img/structure/B3103438.png)
![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B3103444.png)
![1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B3103448.png)

![1,3-Benzenediol, 4,4'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B3103460.png)
